Helvecardin B

Description

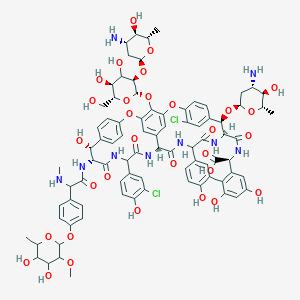

Helvecardin B is a glycopeptide antibiotic produced by the actinomycete strain Pseudonocardia compacta subsp. helvetica. It was first isolated in 2002 alongside its structural analog, Helvecardin A, using D-ala-D-alanine affinity chromatography followed by preparative high-performance liquid chromatography (HPLC) . Physicochemical analyses reveal that this compound shares similarities with Helvecardin A, though subtle structural differences—such as the presence of an O-methyl group in Helvecardin A—distinguish the two compounds . This compound exhibits activity against Gram-positive bacteria by targeting the D-Ala-D-Ala termini of lipid II, a mechanism common to glycopeptide antibiotics.

Properties

CAS No. |

119979-34-9 |

|---|---|

Molecular Formula |

C84H93Cl2N9O31 |

Molecular Weight |

1795.6 g/mol |

IUPAC Name |

(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1 |

InChI Key |

MVUXVKWQCKGLNW-IQJYUAOFSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |

Synonyms |

helvecardin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Glycopeptides

Structural Comparison

Table 1: Structural Features of Helvecardin B and Analogous Glycopeptides

Key Observations :

- This compound vs. β-Avoparcin : While both target lipid II, β-avoparcin contains a chlorinated biphenyl group absent in Helvecardins. This modification enhances β-avoparcin’s binding affinity but increases toxicity risks .

- This compound vs. A42867 : A42867 features a sulfated hexose sugar, which may improve solubility but reduces membrane permeability compared to this compound .

- This compound vs.

Functional and Pharmacological Comparison

Table 2: Antimicrobial Activity and Physicochemical Properties

| Compound | MIC* against S. aureus (μg/mL) | Solubility (mg/mL) | Stability (pH 7.0, 25°C) |

|---|---|---|---|

| This compound | 0.5–1.0 | 10.2 | >48 hours |

| β-Avoparcin | 0.25–0.5 | 5.8 | >72 hours |

| A42867 | 1.0–2.0 | 15.6 | 24–36 hours |

*MIC: Minimum Inhibitory Concentration

Key Findings :

- Potency : β-Avoparcin demonstrates superior potency (lower MIC), likely due to its chlorinated biphenyl enhancing target binding. However, this compound shows comparable efficacy to A42867 .

- Stability : this compound’s stability at physiological pH exceeds A42867 but is inferior to β-avoparcin, suggesting trade-offs between structural complexity and durability .

Resistance Profiles

Resistance to glycopeptides often arises from the substitution of D-Ala-D-Lac for D-Ala-D-Ala in lipid II. In contrast, A42867 and MM compounds show reduced efficacy against all vancomycin-resistant enterococci (VRE), highlighting this compound’s relative advantage in specific clinical contexts .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Helvecardin B in a reproducible manner?

To synthesize this compound, prioritize protocols that adhere to Beilstein Journal of Organic Chemistry guidelines:

- Synthesis : Use stepwise organic synthesis with detailed reaction conditions (e.g., solvent, temperature, catalysts) and purity validation via HPLC or GC-MS .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For novel derivatives, include X-ray crystallography if feasible .

- Reporting : Follow NIH preclinical reporting standards for transparency, including batch-specific yields and spectral data in supplementary materials .

Q. Which analytical techniques are most effective for assessing this compound’s stability under varying physiological conditions?

- In vitro stability assays : Use liquid chromatography (LC) coupled with UV-Vis or mass spectrometry to monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Thermal stability : Apply differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Data interpretation : Compare results against established stability guidelines (e.g., ICH Q1A) and document deviations in raw data repositories .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity while minimizing bias?

- Cell-based assays : Use dose-response curves (e.g., IC₅₀ determination) with triplicate technical replicates and include positive/negative controls (e.g., DMSO vehicle) .

- Animal models : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis to ensure statistical validity .

- Ethical compliance : Obtain institutional review board (IRB) approval for human-derived cell lines and declare adherence to the Declaration of Helsinki .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in this compound’s reported mechanism of action across studies?

- Systematic review : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify methodological inconsistencies (e.g., assay sensitivity, cell line variability) .

- Orthogonal validation : Combine genetic knockdown (siRNA/CRISPR) with phenotypic assays (e.g., apoptosis, autophagy) to confirm target engagement .

- Data transparency : Share raw datasets and statistical code via platforms like Zenodo to enable independent verification .

Q. How can researchers optimize this compound’s structure-activity relationship (SAR) for enhanced therapeutic efficacy?

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and prioritize derivatives for synthesis .

- SAR libraries : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) and test in parallel using high-throughput screening .

- Data integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity trends .

Q. What experimental designs are suitable for investigating this compound’s synergistic effects with existing therapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in dose-matrix assays .

- Mechanistic overlap : Profile shared signaling pathways via phosphoproteomics or RNA-seq to identify cooperative targets .

- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to assess bioavailability interactions .

Q. How should researchers address discrepancies in this compound’s bioavailability data between in vitro and in vivo models?

- ADME profiling : Perform permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests to predict in vivo absorption .

- Formulation optimization : Test nanoencapsulation or prodrug strategies to enhance solubility and half-life .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to compare AUC, Cmax, and Tmax across species .

Q. What methodologies are critical for elucidating resistance mechanisms to this compound in microbial or cancer models?

- Evolutionary pressure assays : Propagate resistant strains/cell lines under sublethal this compound exposure and perform whole-genome sequencing to identify mutations .

- Proteomic profiling : Use tandem mass tagging (TMT) to compare protein expression in resistant vs. sensitive populations .

- Functional validation : Apply CRISPR-Cas9 to knock in candidate resistance genes and confirm phenotype rescue .

Methodological Frameworks

- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For clinical relevance : Use PICO (Population, Intervention, Comparison, Outcome) to design translational studies .

- For data reporting : Adhere to CONSORT for trials, STREGA for genetic studies, and MIAME for microarray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.